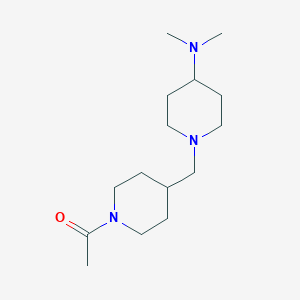

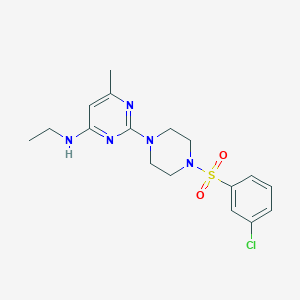

1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H29N3O and its molecular weight is 267.417. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonding Patterns in Enaminones

Research by Balderson et al. (2007) explored hydrogen-bonding patterns in enaminones, including analogs structurally similar to the compound of interest. The study focused on the characterization of bifurcated intra- and intermolecular hydrogen bonding, which plays a critical role in stabilizing the crystal structures of these compounds. Such insights are crucial for understanding the chemical behavior and synthesis optimization of related compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Novel Dihydropyrimidinone Derivatives

Bhat et al. (2018) reported on the one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for synthesizing complex molecules that may include structures analogous to the compound of interest. This research highlights the versatility and potential applications of such compounds in medicinal chemistry and drug design (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Photolysis of Methylated Naphthoquinones

A study by Russkikh (1992) on the synthesis and efficiency of photolysis of methylated 2-dialkylamino- and 2-piperidino-1,4-naphthoquinones offers insights into the reactivity and potential applications of such compounds in photochemical processes. Understanding the quantum yields of photoconversion can inform the development of photoactive materials and compounds for various scientific and industrial applications (Russkikh, 1992).

Oxidative Synthesis of Functionalized Dihydropyridines

Research on the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines, as reported by Yu et al. (2015), presents an innovative approach to synthesizing compounds that may share functional groups or structural elements with "1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone." This study underscores the potential for developing novel compounds with varied applications in chemistry and pharmacology (Yu, Zhou, Xu, Chang, & Shen, 2015).

Antibacterial Activity of Piperidine Derivatives

Merugu, Ramesh, and Sreenivasulu (2010) investigated the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones. This research is relevant for understanding the biological activity and potential therapeutic applications of compounds structurally related to "this compound," highlighting the compound's significance in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Wirkmechanismus

Target of Action

Structurally similar synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.

Mode of Action

Related compounds have shown to inhibit the growth of plasmodium falciparum

Biochemical Pathways

Related compounds have shown to inhibit the growth of plasmodium falciparum , suggesting potential effects on the biochemical pathways involved in the life cycle of this parasite.

Pharmacokinetics

Related compounds have shown high activity and selectivity for plasmodium falciparum , suggesting potential bioavailability.

Result of Action

Related compounds have shown to inhibit the growth of plasmodium falciparum , suggesting potential antimalarial effects.

Action Environment

Related compounds have shown high activity and selectivity for plasmodium falciparum , suggesting potential stability and efficacy in various environments.

Eigenschaften

IUPAC Name |

1-[4-[[4-(dimethylamino)piperidin-1-yl]methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O/c1-13(19)18-10-4-14(5-11-18)12-17-8-6-15(7-9-17)16(2)3/h14-15H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFJQHIHZCMWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2CCC(CC2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2994298.png)

![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)

![(2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2994300.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)

![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2994314.png)